molecular formula C47H87N17O12 B12395679 Calmodulin Dependent Protein Kinase Substrate Analog

Calmodulin Dependent Protein Kinase Substrate Analog

Cat. No.: B12395679
M. Wt: 1082.3 g/mol
InChI Key: MFDBJUOPYMTNEX-SOGCEIGASA-N
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Description

Calmodulin Dependent Protein Kinase Substrate Analog is a synthetic peptide substrate used in the study of calmodulin-dependent protein kinases (CaMKs). These kinases are crucial regulators of various cellular processes, including neurotransmitter release, muscle contraction, cell proliferation, gene expression, and long-term potentiation and depression . The substrate analog is designed to mimic natural substrates of CaMKs, allowing researchers to investigate the enzyme’s activity and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Calmodulin Dependent Protein Kinase Substrate Analog involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Calmodulin Dependent Protein Kinase Substrate Analog primarily undergoes phosphorylation reactions catalyzed by CaMKs. Phosphorylation involves the transfer of a phosphate group from adenosine triphosphate (ATP) to specific serine, threonine, or tyrosine residues on the substrate .

Common Reagents and Conditions

    Reagents: ATP, magnesium ions (Mg²⁺), and calmodulin.

    Conditions: The reactions typically occur in a buffered solution at physiological pH and temperature.

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of the substrate analog, which can be analyzed using techniques such as mass spectrometry and phospho-specific antibodies .

Scientific Research Applications

Calmodulin Dependent Protein Kinase Substrate Analog is widely used in scientific research to study the activity and regulation of CaMKs. Its applications include:

Mechanism of Action

Calmodulin Dependent Protein Kinase Substrate Analog exerts its effects by serving as a substrate for CaMKs. The mechanism involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Myosin Light Chain Kinase Substrate: Another substrate for a calmodulin-dependent kinase, involved in muscle contraction.

    Phosphorylase Kinase Substrate: A substrate for a kinase involved in glycogen metabolism.

    Elongation-Factor 2 Dependent Kinase Substrate: A substrate for a kinase involved in protein synthesis.

Uniqueness

Calmodulin Dependent Protein Kinase Substrate Analog is unique due to its specific design to mimic natural substrates of CaMKs, allowing precise investigation of the enzyme’s activity and regulation. Its versatility in various research applications makes it a valuable tool in the study of cellular signaling pathways .

Properties

Molecular Formula

C47H87N17O12

Molecular Weight

1082.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H87N17O12/c1-22(2)19-31(60-38(69)28-13-10-16-53-28)41(72)59-29(14-11-17-54-46(49)50)39(70)58-30(15-12-18-55-47(51)52)40(71)64-35(27(9)66)45(76)61-32(20-23(3)4)42(73)62-33(21-65)43(74)63-34(24(5)6)44(75)57-26(8)37(68)56-25(7)36(48)67/h22-35,53,65-66H,10-21H2,1-9H3,(H2,48,67)(H,56,68)(H,57,75)(H,58,70)(H,59,72)(H,60,69)(H,61,76)(H,62,73)(H,63,74)(H,64,71)(H4,49,50,54)(H4,51,52,55)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

MFDBJUOPYMTNEX-SOGCEIGASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1

Origin of Product

United States

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